3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a chlorobenzyl group, and a fluorophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(4-Chlorobenzyl)piperidine hydrochloride
- Other piperidine derivatives with different substituents
Uniqueness
The uniqueness of 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H22ClFN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22ClFN2O2/c23-17-3-1-15(2-4-17)13-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)19-7-5-18(24)6-8-19/h1-8,16,20H,9-14H2 |
InChI Key |
FVVWCJCVWCZGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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